molecular formula C12H12FN3OS B1680682 N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide CAS No. 127500-84-9

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide

Cat. No.: B1680682
CAS No.: 127500-84-9
M. Wt: 265.31 g/mol
InChI Key: SCKBPXUWGMKLDM-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a reductive amination reaction involving an aldehyde or ketone precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide has been identified as a monoamine oxidase inhibitor . This property suggests its potential use in treating neurological disorders by modulating neurotransmitter levels, particularly serotonin and norepinephrine. Studies indicate that this compound can effectively bind to monoamine oxidase enzymes, leading to increased neurotransmitter availability in synaptic clefts .

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound may exhibit anti-inflammatory and analgesic properties. These effects make it a candidate for further pharmacological development aimed at pain management and inflammation reduction .

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Its structural similarity to other thiazole-based compounds has led to investigations into its efficacy against human glioblastoma, melanoma, and other malignancies. For instance, derivatives of thiazole have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications in oncology .

Case Study 1: Monoamine Oxidase Inhibition

A study examined the binding affinity of this compound to monoamine oxidase A, revealing its potential as a reversible and selective inhibitor. This property is critical for developing treatments for depression and anxiety disorders .

Case Study 2: Anticancer Properties

In vitro studies have assessed the anticancer activity of thiazole derivatives similar to this compound against various cancer cell lines. Results indicated that these compounds exhibited medium to low micromolar activity against sensitive and resistant cell lines, suggesting their utility in overcoming drug resistance in cancer therapy .

Comparative Data Table

Application AreaActivity TypeReference
Enzyme InhibitionMonoamine oxidase inhibitor,
Anti-inflammatoryAnalgesic effects,
AnticancerCytotoxicity against cancer ,

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-5-phenylthiazole-4-carboxamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-(2-Aminoethyl)-5-(4-fluorophenyl)thiazole-4-carboxamide: The position of the fluorine atom is different, potentially leading to different chemical and biological properties.

    N-(2-Aminoethyl)-5-(3-chlorophenyl)thiazole-4-carboxamide: Contains a chlorine atom instead of fluorine, which may influence its reactivity and interactions.

Uniqueness

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions. The presence of the aminoethyl group also provides versatility for further functionalization and derivatization.

Biological Activity

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide is a synthetic compound that belongs to the thiazole family, recognized for its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12H12FN3OS
  • Molecular Weight : Approximately 265.07 g/mol
  • Structure : Contains a thiazole ring linked to an aminoethyl group and a 3-fluorophenyl moiety.

Monoamine Oxidase Inhibition

The primary biological activity of this compound is its role as a monoamine oxidase inhibitor. MAO enzymes are crucial in the catabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the synaptic cleft, suggesting potential applications in treating neurological disorders such as depression and anxiety disorders.

Anti-inflammatory and Analgesic Effects

Emerging studies indicate that this compound may also exhibit anti-inflammatory and analgesic properties. These effects could be beneficial in managing conditions characterized by chronic inflammation and pain, although further pharmacological evaluation is necessary to confirm these properties.

The mechanism by which this compound exerts its effects involves binding to monoamine oxidase enzymes, leading to inhibition of their activity. This interaction results in elevated concentrations of neurotransmitters, thereby influencing mood and emotional regulation. The precise binding affinity and specificity compared to other known inhibitors require detailed studies for elucidation.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other thiazole derivatives, which have been studied for their biological activities. A comparison with similar compounds can provide insights into its unique properties:

Compound NameStructureBiological Activity
N-(2-Aminoethyl)-5-phenylthiazole-4-carboxamideLacks fluorineModerate MAO inhibition
N-(2-Aminoethyl)-5-(4-fluorophenyl)thiazole-4-carboxamideDifferent fluorine positionVarying reactivity
N-(2-Aminoethyl)-5-(3-chlorophenyl)thiazole-4-carboxamideChlorine instead of fluorineAltered biological interactions

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of thiazole derivatives, including this compound:

  • Cell Line Studies : In vitro studies demonstrated that thiazole derivatives exhibit selective cytotoxicity towards various cancer cell lines while showing low toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • In Vivo Models : Animal studies have indicated that certain thiazole derivatives can significantly delay tumor growth in xenograft models, suggesting potential applications in oncology .
  • SAR Studies : Structure-activity relationship (SAR) analyses revealed that specific modifications in the thiazole structure could enhance biological activity, providing a pathway for optimizing drug design .

Properties

IUPAC Name

N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14/h1-3,6-7H,4-5,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKBPXUWGMKLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155590
Record name Ro 41-1049
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127500-84-9
Record name Ro 41-1049
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127500849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 41-1049
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-41-1049
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y4916ZJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ro-41-1049 interact with MAO-A?

A1: Ro-41-1049 acts as a reversible, competitive inhibitor of MAO-A. [, , , , ] It binds to the enzyme's active site, preventing the binding and subsequent deamination of monoamines like serotonin, norepinephrine, and dopamine. [, , ]

Q2: What are the downstream effects of MAO-A inhibition by Ro-41-1049?

A2: Inhibition of MAO-A by Ro-41-1049 leads to increased levels of monoamines in the synaptic cleft. [, , , , , ] This increase in neurotransmitters like serotonin can have therapeutic effects in conditions like depression and anxiety. [, ]

Q3: Is the interaction between Ro-41-1049 and MAO-A reversible?

A3: Yes, unlike some older MAO inhibitors, Ro-41-1049 binds reversibly to the MAO-A enzyme. [, , ] This reversibility is believed to contribute to its improved safety profile compared to irreversible inhibitors. []

Q4: Does Ro-41-1049 affect MAO-B activity?

A4: Ro-41-1049 demonstrates high selectivity for MAO-A over MAO-B. [, , , , , ] This selectivity is a desirable characteristic as it minimizes the potential for side effects associated with MAO-B inhibition, such as the "cheese effect".

Q5: What is the molecular formula and weight of Ro-41-1049?

A5: The molecular formula of Ro-41-1049 is C12H12FN3OS, and its molecular weight is 265.31 g/mol.

Q6: Is there any spectroscopic data available for Ro-41-1049?

A6: While the provided research excerpts don't delve into detailed spectroscopic analysis, the synthesis and characterization of radioiodinated analogs of Ro-41-1049 are discussed. [] These studies likely involved spectroscopic techniques like NMR and mass spectrometry for structural confirmation.

Q7: Does Ro-41-1049 have any catalytic properties itself?

A9: Ro-41-1049 is primarily known for its inhibitory properties towards MAO-A and does not exhibit intrinsic catalytic activity. [, , ]

Q8: What are the potential applications of Ro-41-1049 based on its MAO-A inhibitory activity?

A10: Given its selective MAO-A inhibition, Ro-41-1049 holds potential for treating conditions like depression, anxiety, and Parkinson's disease. [, , , ]

Q9: Are there any known analogs of Ro-41-1049 with modified structures and different activities?

A13: While the research excerpts primarily focus on Ro-41-1049, the synthesis and evaluation of iodinated analogs of MD-230254, a compound structurally related to Ro-41-1049, are discussed. [] This highlights the potential for developing analogs with altered pharmacological profiles.

Q10: What is known about the pharmacokinetic profile of Ro-41-1049?

A10: Specific details regarding the absorption, distribution, metabolism, and excretion of Ro-41-1049 are not provided in the research excerpts.

Q11: How does the reversible nature of Ro-41-1049's MAO-A inhibition affect its pharmacodynamic properties?

A15: The reversible binding of Ro-41-1049 to MAO-A may allow for a more dynamic regulation of monoamine levels compared to irreversible inhibitors, potentially leading to a faster onset of action and fewer side effects. []

Q12: Has the efficacy of Ro-41-1049 been demonstrated in any in vitro or in vivo models?

A16: Several research excerpts highlight the in vivo effects of Ro-41-1049 on dopamine metabolism in rat models. [, , , ] Studies using microdialysis techniques have shown that Ro-41-1049 effectively increases dopamine levels in the striatum, suggesting its potential in treating Parkinson's disease. [, ]

Q13: Are there any studies exploring the anxiolytic or antidepressant potential of Ro-41-1049 in animal models?

A17: While the provided excerpts don't delve into specific behavioral studies, one study mentions the anxiolytic effects of MAO inhibitors, including Ro-41-1049, in the context of conditioned fear stress in rats. [] This suggests that further research could explore the potential of Ro-41-1049 as an anxiolytic agent.

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